N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide -

N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

Catalog Number: EVT-4421116
CAS Number:
Molecular Formula: C18H22N4O
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • G-protein coupled receptors (GPCRs): Some piperazine derivatives act as agonists or antagonists of specific GPCRs, influencing downstream signaling pathways [].
  • Ion channels: Certain piperazine-containing compounds modulate ion channel activity, affecting neuronal excitability or muscle contraction [].
  • Enzymes: Several piperazine derivatives inhibit enzymes involved in various physiological processes, including inflammation and neurotransmission [].

N-(4-pyridinylmethyl)-4-morfolinkarboksamida

  • Compound Description: This compound is identified as a structurally related compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide within a patent focusing on novel pyridine derivatives as leptin receptor modulator mimetics. []
  • Relevance: The patent lists this compound as structurally similar to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, specifically excluding it alongside other similar structures when defining the scope of the patent. This suggests a close structural resemblance, likely involving the shared presence of a pyridine ring, a methylene linker, and a carboxamide group. []

4-(3-methylphenyl)-N-(2-pyridinylmethyl)-1-piperazinecarboxamide

  • Compound Description: Similar to the previous compound, this molecule is also identified as a structurally related compound within the same patent focusing on novel pyridine derivatives as leptin receptor modulator mimetics. []
  • Relevance: This compound is explicitly excluded in the patent as a close structural analogue to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. This indicates shared structural motifs, likely including a substituted phenyl ring, a pyridine ring connected via a methylene linker, and a piperazinecarboxamide group. []

4-(4-fluorophenyl)-N-(3-pyridinylmethyl)-1-piperazinecarboxamide

  • Compound Description: This compound is identified as structurally similar to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in the patent discussing novel pyridine derivatives as leptin receptor modulator mimetics. []
  • Relevance: The patent specifically excludes this compound, indicating a close structural relationship with N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. The shared features likely include a substituted phenyl ring, a pyridine ring connected by a methylene linker, and a piperazinecarboxamide group. []

N-(2-pyridinylmethyl)-4-morfolinkarboksamida

  • Compound Description: This molecule is another compound highlighted in the patent discussing novel pyridine derivatives as potential leptin receptor modulator mimetics. []
  • Relevance: It is listed as a structurally similar compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and excluded from the patent's claimed compounds, suggesting shared structural motifs like a pyridine ring, a methylene linker, and a carboxamide group. []

4-(2-methylphenyl)-N-(3-pyridinylmethyl)-1-piperazinecarboxamide

  • Compound Description: This compound is highlighted for its structural similarity to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide within the patent on novel pyridine derivatives as leptin receptor modulator mimetics. []
  • Relevance: Its explicit exclusion from the patent's claimed compounds indicates a close structural relationship to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. The common structural features likely include a substituted phenyl ring, a pyridine ring linked through a methylene group, and a piperazinecarboxamide moiety. []

4-(5-chloro-2-methylphenyl)-N-(3-pyridinylmethyl)-1-piperazine-carboxamide

  • Compound Description: The patent focusing on novel pyridine derivatives as leptin receptor modulator mimetics identifies this compound as structurally similar to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. []
  • Relevance: This compound is excluded from the patent's claimed structures due to its close structural resemblance to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. The common features likely include a substituted phenyl ring, a pyridine ring linked via a methylene group, and a piperazinecarboxamide moiety. []

N-(3-pyridinylmethyl)-4-morfolinkarboksamida

  • Compound Description: This compound is identified in the patent on novel pyridine derivatives as potential leptin receptor modulator mimetics. []
  • Relevance: This molecule is presented as a structurally related compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and excluded from the patent's claims, suggesting shared structural features like a pyridine ring, a methylene linker, and a carboxamide group. []

(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-N,2,5-trimethyl-N-(2-pyridinylmethyl)-1-piperazinecarboxamide

  • Compound Description: This compound is recognized in the patent for its structural similarity to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. It is also within the scope of novel pyridine derivatives as leptin receptor modulator mimetics. []
  • Relevance: The patent explicitly excludes this compound, highlighting its close structural relationship with N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. Common structural features likely involve a substituted phenyl ring with cyano and trifluoromethyl groups, a pyridine ring connected via a methylene linker, and a piperazinecarboxamide group. []

(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-1-piperazinecarboxamide

  • Compound Description: This compound is identified as structurally similar to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide within the patent on novel pyridine derivatives as leptin receptor modulator mimetics. []
  • Relevance: Its exclusion from the patent's claimed compounds suggests a close structural relationship with N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. Both share a substituted phenyl ring with cyano and trifluoromethyl groups, a pyridine ring linked through a methylene group, and a piperazinecarboxamide moiety. []

(2-pyridinyl)methyl 4-methylpiperazine-1-carboxylate

  • Compound Description: This molecule is identified as a structurally similar compound within the patent focusing on novel pyridine derivatives as potential leptin receptor modulator mimetics. []
  • Relevance: It is listed as a structurally similar compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and excluded from the patent's claimed compounds, suggesting shared structural motifs like a pyridine ring, a methylene linker, and a carboxylate group. []

(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-(3-pyridinyl-methyl)-1-piperazinecarboxamide

  • Compound Description: This molecule is another compound highlighted in the patent discussing novel pyridine derivatives as potential leptin receptor modulator mimetics. []
  • Relevance: It is listed as a structurally similar compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and excluded from the patent's claimed compounds, suggesting shared structural motifs. []

2-(2-pyridinyl)ethyl-4-methylpiperazin-1-carboxylate

  • Compound Description: Similar to the previous compound, this molecule is also identified as a structurally related compound within the same patent focusing on novel pyridine derivatives as leptin receptor modulator mimetics. []
  • Relevance: This compound is explicitly excluded in the patent as a close structural analogue to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. This indicates shared structural motifs. []

4-phenyl-N-[2-(2-pyridinyl)ethyl]-1-piperazinecarboxamide

  • Compound Description: This compound is identified as structurally similar to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in the patent discussing novel pyridine derivatives as leptin receptor modulator mimetics. []
  • Relevance: The patent specifically excludes this compound, indicating a close structural relationship with N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. []

4-(2,3-dimethylphenyl)-N-[2-(2-pyridinyl)ethyl]-1-piperazinecarboxamide

  • Compound Description: This molecule is another compound highlighted in the patent discussing novel pyridine derivatives as potential leptin receptor modulator mimetics. []
  • Relevance: It is listed as a structurally similar compound to N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and excluded from the patent's claimed compounds, suggesting shared structural motifs. []

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine

  • Compound Description: This compound serves as a central molecule in a study investigating the synthesis and biological activity of its derivatives. [, ] This research explores its potential antimicrobial and antioxidant properties. [, ]
  • Relevance: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine shares a significant structural similarity with N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. Both compounds contain a 2-methylphenyl group and a 3-pyridyl moiety. The primary difference lies in the linker and the terminal group. While N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine incorporates a pyrimidine ring as a linker and an amino group at the terminus, N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide utilizes a methylene-linked piperazine carboxamide group. [, ]

Properties

Product Name

N-(2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

IUPAC Name

N-(2-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C18H22N4O/c1-15-5-2-3-7-17(15)20-18(23)22-11-9-21(10-12-22)14-16-6-4-8-19-13-16/h2-8,13H,9-12,14H2,1H3,(H,20,23)

InChI Key

MBZXDBTYARORNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.